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molecular formula C8H8N2O4 B8569431 2-Methylamino-4,5-methylenedioxy-1-nitrobenzene CAS No. 7748-60-9

2-Methylamino-4,5-methylenedioxy-1-nitrobenzene

Cat. No. B8569431
M. Wt: 196.16 g/mol
InChI Key: XDVVQLWNXVLLMH-UHFFFAOYSA-N
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Patent
US04749379

Procedure details

0.05 mol (10.6 g) of 4,5-methylenedioxy-1,2-dinitrobenzene is added to 40 ml of a 33% strength solution of methylamine in absolute ethanol to which 20 ml of 96° strength ethanol have been added. The reaction edium is heated under reflux for 30 minutes. After dilution with 150 ml of ice-cold water, the expected product precipitates. After being drained and washed with water, it is recrystallized from a mixture of ethanol and acetone. It melts at 170° C. (literature 171° C.).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=2)[O:2]1.[CH3:16]N>C(O)C>[CH3:16][NH:13][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
have been added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction edium is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After dilution with 150 ml of ice-cold water, the expected product precipitates
WASH
Type
WASH
Details
washed with water, it
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of ethanol and acetone
CUSTOM
Type
CUSTOM
Details
It melts at 170° C. (literature 171° C.)

Outcomes

Product
Name
Type
Smiles
CNC1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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